molecular formula C28H23ClN2O4 B3546539 N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide

N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide

Cat. No.: B3546539
M. Wt: 486.9 g/mol
InChI Key: OYSFVHNWCAUZNI-UHFFFAOYSA-N
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Description

“N-(4-{[3-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-chlorobenzamide” is a complex organic compound. It contains several functional groups, including an amide group (CONH2), a benzoyl group (C6H5CO-), a benzyloxy group (C6H5CH2O-), a methoxy group (CH3O-), and a chloro group (Cl-). Each of these groups contributes to the overall properties of the compound .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, the benzoyl group can undergo electrophilic aromatic substitution, and the chloro group can be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and methoxy would increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

As with any chemical compound, handling “N-(4-{[3-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-chlorobenzamide” would require proper safety precautions. It’s important to use personal protective equipment and follow standard safety protocols .

Properties

IUPAC Name

2-chloro-N-[2-methoxy-4-[(3-phenylmethoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O4/c1-34-26-17-21(14-15-25(26)31-28(33)23-12-5-6-13-24(23)29)30-27(32)20-10-7-11-22(16-20)35-18-19-8-3-2-4-9-19/h2-17H,18H2,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFVHNWCAUZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide
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N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide
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N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide
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